Cas no 857801-97-9 (6-Nitro-1H-indazole-3-carboxylic acid)

6-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound featuring a nitro-substituted indazole core with a carboxylic acid functional group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The nitro group enhances reactivity for further functionalization, while the carboxylic acid moiety allows for versatile derivatization, such as amide or ester formation. Its well-defined chemical properties and stability under standard conditions facilitate its use in medicinal chemistry research, including the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its potential sensitivity.
6-Nitro-1H-indazole-3-carboxylic acid structure
857801-97-9 structure
Product Name:6-Nitro-1H-indazole-3-carboxylic acid
CAS No:857801-97-9
MF:C8H5N3O4
MW:207.143001317978
MDL:MFCD06410880
CID:69035
PubChem ID:23118859
Update Time:2025-10-29

6-Nitro-1H-indazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Nitro-1H-indazole-3-carboxylic acid
    • 1H-Indazole-3 -carboxylic acid, 6-nitro-
    • 6-Nitro-(1H)indazole-3-carboxylic acid
    • 6-nitro-3H-indazole-3-carboxylate
    • 6-NITRO-3-INDAZOLECARBOXYLIC ACID
    • 6-nitroindazole-3-carboxylic acid
    • 6-nitro-2H-indazole-3-carboxylic acid
    • 6-Nitro indazole-3-carboxylic acid
    • AZQFFHKDZNETBK-UHFFFAOYSA-N
    • 3348AC
    • AB25055
    • 6?nitro?1h?indazole?3?carboxylic acid
    • 1H-Indazole-3-carboxylicacid, 6-nitro-
    • 6-nitro-2H-indazole-3-carboxylicacid
    • AS-49410
    • I10094
    • SCHEMBL1176227
    • AKOS015961438
    • 857801-97-9
    • SY108517
    • MFCD06410880
    • 1260657-54-2
    • AMY9943
    • CS-0054220
    • SCHEMBL20573935
    • EN300-202666
    • DTXSID40630784
    • MDL: MFCD06410880
    • Inchi: 1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13)
    • InChI Key: AZQFFHKDZNETBK-UHFFFAOYSA-N
    • SMILES: OC(C1C2C=CC(=CC=2NN=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 207.02800
  • Monoisotopic Mass: 207.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.733
  • Boiling Point: 547.1 °C at 760 mmHg
  • Flash Point: 547.1 °C at 760 mmHg
  • PSA: 111.80000
  • LogP: 1.69250

6-Nitro-1H-indazole-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Nitro-1H-indazole-3-carboxylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:857801-97-9)6-Nitro-3-indazolecarboxylic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Amadis Chemical Company Limited
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(CAS:857801-97-9)6-Nitro-1H-indazole-3-carboxylic acid
Order Number:A841447
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
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6-Nitro-1H-indazole-3-carboxylic acid Related Literature

  • 1. 153. Yohimbine (quebrachine). Part IV. Harman, a degradation product
    George Barger,Caesar Scholz J. Chem. Soc. 1933 614

Additional information on 6-Nitro-1H-indazole-3-carboxylic acid

Introduction to 6-Nitro-1H-indazole-3-carboxylic acid (CAS No. 857801-97-9)

6-Nitro-1H-indazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 857801-97-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and synthesis. The nitro group and the carboxylic acid moiety in its molecular structure contribute to its reactivity, making it a valuable intermediate in the development of various bioactive molecules.

The indazole core, a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, is well-documented for its role in medicinal chemistry. Compounds containing the indazole scaffold have been explored for their antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 6-position and a carboxylic acid at the 3-position of the indazole ring enhances its pharmacological profile, making it a promising candidate for further investigation.

In recent years, there has been growing interest in nitroaromatic compounds due to their versatile biological activities. The nitro group can be reduced to an amine, which can then be further functionalized to produce more complex molecules. This reactivity makes 6-Nitro-1H-indazole-3-carboxylic acid particularly useful in synthetic chemistry, where it serves as a building block for more sophisticated pharmacophores.

One of the most compelling aspects of 6-Nitro-1H-indazole-3-carboxylic acid is its potential application in the development of novel therapeutic agents. Researchers have been investigating its derivatives for their ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that nitro-substituted indazoles can exhibit potent inhibitory effects on certain kinases and other enzymes involved in cancer progression. The carboxylic acid functionality also allows for further derivatization via esterification or amidation, expanding the scope of possible applications.

The synthesis of 6-Nitro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. The key steps often include nitration of an indazole derivative followed by functional group manipulation to introduce the carboxylic acid moiety. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale for research purposes.

Recent studies have also highlighted the importance of understanding the metabolic pathways and pharmacokinetic properties of nitroaromatic compounds. 6-Nitro-1H-indazole-3-carboxylic acid has been subjected to metabolic studies to determine how it is processed in vivo. These studies are crucial for predicting drug efficacy and safety profiles. Additionally, computational modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications.

The pharmaceutical industry continues to explore new ways to leverage heterocyclic compounds like 6-Nitro-1H-indazole-3-carboxylic acid in drug development. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. By modifying different parts of its structure, researchers can fine-tune its pharmacological properties to target specific diseases or conditions.

In conclusion, 6-Nitro-1H-indazole-3-carboxylic acid (CAS No. 857801-97-9) represents a promising area of research in medicinal chemistry. Its combination of structural features and reactivity makes it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new insights into its pharmacological properties, this compound is likely to play an increasingly important role in the development of novel drugs.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:857801-97-9)6-Nitro-3-indazolecarboxylic acid
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Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:857801-97-9)6-Nitro-1H-indazole-3-carboxylic acid
A841447
Purity:99%
Quantity:25g
Price ($):1569.0
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